molecular formula C10H10ClN3O B1491613 [1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1247098-48-1

[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No. B1491613
CAS RN: 1247098-48-1
M. Wt: 223.66 g/mol
InChI Key: HJHDDNFLRZHWOE-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, also known as CMTM, is a synthetic compound that is used in a variety of scientific research applications. CMTM is a type of triazole, which is a heterocyclic compound containing five carbon atoms and three nitrogen atoms. It is a highly versatile compound and has been used in a wide range of fields, including medicinal chemistry, organic chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and crystal structure of related triazolylmethanol derivatives have been extensively studied. For instance, a compound with a similar structural motif, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, was synthesized and its structure established through NMR, IR, MS spectra, and X-ray diffraction crystallography. The study highlights the molecular conformation and packing stabilized by intermolecular interactions, indicating the compound's potential for further chemical manipulation and use in material science (Dong & Huo, 2009).

Potential for π-Hole Tetrel Bonding Interactions

  • Another research focus is on π-hole tetrel bonding interactions in triazole derivatives, including the analysis of these interactions through Hirshfeld surface analysis and DFT calculations. This study synthesized triazole derivatives with α-ketoester functionality, demonstrating how substituents influence the interaction energy of the C⋯O tetrel bond. Such insights are valuable for designing molecular assemblies and understanding the electronic properties of triazolyl compounds (Ahmed et al., 2020).

Applications in Catalyst Design

  • The compound and its derivatives have also been investigated for their potential as catalysts. For example, a tris(triazolyl)methanol ligand was prepared and shown to form a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions efficiently. This indicates the compound's utility in facilitating chemical reactions, particularly in aqueous or neat conditions, showcasing its versatility in synthetic chemistry applications (Ozcubukcu et al., 2009).

Potential Antimicrobial Activities

  • The antimicrobial properties of triazole derivatives, including compounds structurally related to "[1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol," have been a subject of research, indicating the compound's potential in developing new antimicrobial agents. Studies on similar compounds have shown significant inhibitory effects against various pathogenic bacteria, suggesting the compound's derivatives could be explored for antimicrobial applications (Sunitha et al., 2017).

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other aromatic compounds, leading to changes in the function of these targets .

Biochemical Pathways

Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [1-(5-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is a potential inhibitor of cyp1a2 . These properties could impact the compound’s bioavailability.

Result of Action

Based on the biological activities of related compounds , it can be hypothesized that this compound may have a broad spectrum of effects at the molecular and cellular level.

properties

IUPAC Name

[1-(5-chloro-2-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-7-2-3-8(11)4-10(7)14-5-9(6-15)12-13-14/h2-5,15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHDDNFLRZHWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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